2,6-Bis(2-pyridyl)-4(1H)-pyridone
Overview
Description
Synthesis Analysis
The synthesis of "2,6-Bis(2-pyridyl)-4(1H)-pyridone" and its derivatives involves multiple steps, including reactions such as nitro displacement, acidic hydrolysis, cyclodehydration, and Friedel–Crafts acylation. These processes result in compounds with pyridine moieties integral to their structure, which are then used to create novel polyimides and other polymeric materials. The inherent viscosities of these polyimides indicate their solubility and potential for forming strong, flexible films with good thermal stability (Wang et al., 2006), (Zhang et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of compounds derived from "2,6-Bis(2-pyridyl)-4(1H)-pyridone" has revealed the incorporation of pyridine moieties within polymer chains. These structural features contribute to the materials' thermal stability, mechanical strength, and solubility in various organic solvents. X-ray diffraction measurements suggest that these polyimides are predominantly amorphous, affecting their physical properties and applications (Zhang et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving "2,6-Bis(2-pyridyl)-4(1H)-pyridone" derivatives have been explored for the synthesis of antitumor agents and metal complexes, demonstrating the compound's versatility. The reactions yield compounds with potential growth inhibition activity against various tumor cell lines, highlighting its significance in medicinal chemistry (Cocco et al., 2000), (Cocco et al., 2003).
Physical Properties Analysis
The physical properties of materials derived from "2,6-Bis(2-pyridyl)-4(1H)-pyridone" are notable for their thermal stability, mechanical strength, and solubility. These materials exhibit high glass transition temperatures and are capable of forming strong, flexible films, which are important for various industrial applications. Their low dielectric constants make them suitable for electronic applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of "2,6-Bis(2-pyridyl)-4(1H)-pyridone" derivatives, including reactivity and potential for forming complex compounds, enable their application in creating novel materials with specific functionalities. These compounds' ability to form hydrogen bonds and interact with various chemicals underpins their use in material science and engineering (Zaman et al., 1999).
Scientific Research Applications
Catalytic Properties : A derivative, 2,6-bis(3-pyridyl)-4-(4-pyridyl)pyridine, shows potential catalytic properties in forming novel coordination polymers, which can be utilized in various chemical processes (Sotnik et al., 2015).
Antibacterial Activities : 2,6-Bis(2-pyridyl)-4(1H)-pyridone exhibits antibacterial properties and demonstrates supramolecular self-assembly, which could be significant in the development of new antibiotics or antibacterial agents (Dhau et al., 2014).
Stability in Heterocyclic Azo Dyes : It contributes to the high pH stability of pyridine-2,6-diamine based heterocyclic azo dyes, important for designing new dyes with functional group transformations (Zhao et al., 2017).
Unusual Fluorescence Properties : The compound shows unique fluorescence characteristics with a large Stokes shift and low energy emission. This property is useful in materials science and molecular imaging (Farrow et al., 2018).
Antitumoral Activity : Some derivatives have shown inhibitory effects on the growth of various cancer cell lines, indicating potential applications in cancer research and therapy (Cocco et al., 2003).
C-H Borylation Synthesis : The compound is used in the rhodium-catalyzed C6-selective C-H borylation of 2-pyridones, a significant process in organic synthesis (Miura et al., 2016).
Building Block for Synthesis : It serves as a building block for synthesizing bis(hetaryl)-4-pyrones and pyridinols, important in organic chemistry and pharmaceuticals (Obydennov et al., 2020).
Polyimides Development : Novel polyimides derived from it show exceptional thermal and thermooxidative stability, useful in materials science (Zhang et al., 2005).
Antihypertensive Activity : The compound has shown antihypertensive activity and is being developed as a drug for treating angina pectoris and as a coronary vasodilator (Bergmann & Gericke, 1990).
Characterization of Polyimides : Polyimides derived from it exhibit good thermal stability, outstanding mechanical properties, and low dielectric constants, which are significant in polymer science (Wang et al., 2006).
Tumor Growth Inhibition : Certain 4-hydroxy-2-pyridone derivatives, including this compound, have shown significant tumor growth inhibition activity (Cocco et al., 2000).
Keto-Enol Equilibrium Study : The keto-enol equilibrium between derivatives of 2,6-bis(2′-pyridyl)-4-pyridone has been studied, contributing to our understanding of chemical equilibria (Murguly et al., 1999).
Hydroamination Pre-catalyst : It acts as a modified amidate complex for enhanced substrate scope in aminoalkene cyclohydroamination, which is important in organic synthesis (Bexrud & Schafer, 2010).
Metabolism in Drug Treatment : Metyrapone, a drug used to treat opioid addiction, is metabolized to form an alpha-pyridone metabolite by rat hepatic enzymes, demonstrating its role in pharmacokinetics (Damani et al., 1981).
Spin-Crossover Behavior : Complexes containing 2,6-Bis(2-pyridyl)-4(1H)-pyridone derivatives exhibit spin-crossover behavior, which is relevant in the field of molecular magnetism (Agustí et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORSVNZQWCZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
CAS RN |
128143-88-4 | |
Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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